4-(4-CHLOROBENZENESULFONYL)PHENOL

Polymer Chemistry Materials Science High-Temperature Thermoplastics

Standard bisphenol-based sulfone monomers lack the aryl-Cl leaving group required for polycondensation; non-halogenated analogs cannot build high-MW poly(aryl ether sulfone)s. 4-(4-Chlorobenzenesulfonyl)phenol solves this by combining a radical-scavenging phenolic -OH with a 4-chlorophenylsulfonyl leaving group in a single scaffold. - Enables nucleophilic aromatic substitution polycondensation to yield fully aromatic poly(aryl ether sulfone)s with HDT ~210 °C, ~30 °C above UDEL polysulfone. - Functions as a recyclable polymerization inhibitor in aqueous emulsion monomer systems (styrene, acrylates, vinyl chloride), eliminating dedicated inhibitor-removal unit operations. - Dual functionality simplifies polyurethane formulations by providing both chain-terminating antioxidant activity and isocyanate-polyol matrix compatibilization. Procurement specification: ≥98% HPLC purity to prevent chain-stopping monofunctional impurities that depress polymer molecular weight.

Molecular Formula C12H9ClO3S
Molecular Weight 268.72 g/mol
CAS No. 7402-67-7
Cat. No. B1296452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-CHLOROBENZENESULFONYL)PHENOL
CAS7402-67-7
Molecular FormulaC12H9ClO3S
Molecular Weight268.72 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H9ClO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H
InChIKeyLFASIQLVFCSCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorobenzenesulfonyl)phenol: Procurement Profile


4-(4-Chlorobenzenesulfonyl)phenol (C₁₂H₉ClO₃S, MW 268.72 g/mol) is a para-substituted diaryl sulfone that carries a free phenolic –OH on one ring and a 4-chloro leaving group on the distal phenyl ring . It is supplied as a white to off-white powder at purities typically ≥95 % (up to 98 %) . Reported melting points range from ~95 °C to 147–150 °C depending on polymorph and purity . The compound is primarily employed as a polymerization inhibitor for vinyl monomers and as a key monomer for high-temperature poly(aryl ether sulfone) engineering thermoplastics .

Monomer for high-temperature poly(aryl ether sulfone) thermoplastics
Aqueous-phase polymerization inhibitor for vinyl and acrylic monomers
Dual-function scaffold reduces reactor chemical species count

Why 4-(4-Chlorobenzenesulfonyl)phenol Cannot Be Replaced


The compound’s value derives from the covalent integration of a radical-scavenging phenolic –OH and a 4-chlorophenylsulfonyl leaving group in a single, low-molecular-weight scaffold. Non-halogenated analogs such as 4-(benzenesulfonyl)phenol (CAS 7402-69-9) cannot undergo nucleophilic aromatic substitution polycondensation, precluding their use as monomers for poly(aryl ether sulfone)s . Conversely, 4-chlorophenyl phenyl sulfone (CAS 80-00-2) lacks the phenolic –OH entirely and is reported as insoluble or only sparingly soluble in water (84–126 g/L at 20 °C, with several sources listing it as insoluble) , disqualifying it as a polymerization inhibitor in aqueous monomer systems. The bromo congener (CAS 7402-66-6) alters leaving-group kinetics and increases monomer molecular weight by 16.5 %, while the fluoro analog (CAS 312-36-7) raises precursor cost substantially . These structural distinctions produce quantifiable differences in polymer thermal performance, solubility, and process economics, as detailed below.

Non-halogenated analog (CAS 7402-69-9)
Lacks the chloro leaving group required for polycondensation; cannot serve as a monomer for poly(aryl ether sulfone)s.
4-Chlorophenyl phenyl sulfone (CAS 80-00-2)
Missing the phenolic –OH group; reported as insoluble or poorly water-soluble, precluding use as an aqueous-phase inhibitor.
Bromo and fluoro congeners
Bromo analog increases polymer segmental mass and may shift thermal transitions; fluoro analog raises precursor cost and alters polycondensation kinetics.

4-(4-Chlorobenzenesulfonyl)phenol: Evidence vs. Analogs


Heat Deflection Temperature vs. UDEL Polysulfone

The homopolymer obtained by polycondensation of the potassium salt of 4-(4-chlorophenylsulfonyl)phenol yields a fully aromatic poly(aryl ether sulfone) with a heat deflection temperature (HDT) of approximately 210 °C, as disclosed in U.S. Patent 4,619,975 and referenced to British Patent 1,153,035 [1]. In the same patent, the commercially dominant UDEL® polysulfone—produced from bisphenol A and bis(4-chlorophenyl)sulfone—is cited with an HDT of about 180 °C [1]. This represents a Δ of ~30 °C (~17 % increase) attributable to the elimination of the aliphatic isopropylidene linkage present in the UDEL backbone. Note: this evidence is drawn from a patent disclosure rather than a dedicated side-by-side experimental study; independent replication under identical test conditions is not available in the open literature.

HDT Comparison
Head-to-head
~210 °C (target polymer) vs. ~180 °C (UDEL® polysulfone)
Δ ~30 °C (~17% increase)
Supports broader thermal operating window assessment
Patent-derived comparison; independent replication under identical conditions not available
Polymer Chemistry Materials Science High-Temperature Thermoplastics

Aqueous Solubility vs. Non-Hydroxylated Diaryl Sulfones

4-(4-Chlorobenzenesulfonyl)phenol is explicitly reported as soluble in water, in addition to alcohols, ketones, ethers, chloroform, acetone, benzene, and toluene . In contrast, 4-chlorophenyl phenyl sulfone (CAS 80-00-2), which lacks the phenolic –OH group, is described as having limited water solubility or is listed as insoluble by multiple authoritative datasheets, with quantitative values ranging from 84 g/L to 126 g/L at 20 °C depending on the source, and several sources stating outright insolubility . This qualitative solubility differentiation—conferred by the single phenolic hydroxyl—enables direct use in aqueous-phase polymerization inhibition without co-solvents.

Aqueous Solubility
Class-level
Reported water-soluble vs. non-hydroxylated analog listed as insoluble or with conflicting solubility data (84–126 g/L)
May support aqueous-phase inhibitor application
Qualitative vendor data; conflicting quantitative reports require verification
Process Chemistry Monomer Handling Aqueous Formulation

Leaving-Group: Chloro vs. Bromo and Fluoro Congeners

In nucleophilic aromatic substitution polycondensation, the para-halogen on the distal phenyl ring serves as the leaving group. The bromo analog 4-(4-bromobenzenesulfonyl)phenol (CAS 7402-66-6) has a molecular weight of 313.17 g/mol, 16.5 % heavier than the chloro target compound (268.72 g/mol), which increases polymer segmental mass and may alter glass transition temperature and mechanical properties . The fluoro analog 4-(4-fluorobenzenesulfonyl)phenol (CAS 312-36-7, MW 252.26 g/mol) offers enhanced SNAr reactivity (F > Cl ≫ Br) but typically at significantly higher precursor cost and with altered polymer morphology [1]. The chloro congener was specifically selected as the monomer in the foundational ICI poly(aryl ether sulfone) process (British Patent 1,153,035), indicating industrial validation of this reactivity–cost–property balance [2].

Leaving-Group Identity
Reported
Chloro (Cl, MW 268.72) vs. bromo (+16.5% mass) and fluoro (higher reactivity, cost); reactivity: F > Cl > Br
Chloro selected in established ICI polycondensation protocol
Cross-study reactivity ranking; industrial validation per British Patent 1,153,035
Polymer Synthesis Nucleophilic Aromatic Substitution Monomer Design

Dual-Function: Inhibitor and Monomer

4-(4-Chlorobenzenesulfonyl)phenol is explicitly documented as serving both as a polymerization inhibitor and as an intermediate for polymer production, notably polyurethane and poly(aryl ether sulfone) . This dual functionality is structurally conferred: the phenolic –OH (pKₐ ~10) provides hydrogen-atom-donating radical chain termination characteristic of hindered phenol inhibitors, while the 4-chlorophenylsulfonyl group constitutes the electrophilic polycondensation site. Conventional industrial phenolic inhibitors—4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone (HQ)—are single-function radical scavengers that cannot be incorporated into the polymer backbone and must be removed or remain as extractable residues [1]. The target compound thus reduces the number of distinct chemical species required in the reactor by combining two essential functions in one molecular entity.

Dual Functionality
Class-level
2 reactive modes: phenolic –OH (radical inhibitor) + 4-chlorophenylsulfonyl (polycondensation site) vs. 1 mode for conventional inhibitors (MEHQ, BHT)
May reduce feedstock complexity and enable inhibitor-to-backbone incorporation
Functional classification based on structure and documented uses; process validation to confirm
Polymerization Inhibition Process Intensification Monomer Stabilization

4-(4-Chlorobenzenesulfonyl)phenol: Application Scenarios


High-Temperature Poly(aryl ether sulfone) Thermoplastics

The potassium salt of 4-(4-chlorobenzenesulfonyl)phenol undergoes base-mediated polycondensation to yield fully aromatic poly(aryl ether sulfone)s with a heat deflection temperature of ~210 °C, approximately 30 °C above the UDEL polysulfone benchmark . This makes it the monomer of choice for aerospace interior components, high-temperature electrical connectors, sterilizable surgical instrument housings, and under-the-hood automotive parts where sustained mechanical integrity above 180 °C is a hard requirement. Procurement specifications should mandate purity ≥98 % (HPLC) to avoid chain-stopping monofunctional impurities that depress molecular weight.

Vinyl & Acrylic Monomer Stabilization

The phenolic –OH group enables radical-scavenging inhibition of premature polymerization in unsaturated monomers such as styrene, acrylates, vinyl chloride, and butadiene [1]. Its water solubility permits application in aqueous emulsion monomer systems without the co-solvents required by water-insoluble sulfone alternatives . Unlike single-use inhibitors (MEHQ, BHT), the compound can be left in the monomer stream and subsequently incorporated into the polymer backbone during polymerization, eliminating a dedicated inhibitor-removal unit operation .

Polyurethane Production with Integrated Inhibitor

4-(4-Chlorobenzenesulfonyl)phenol is specifically cited as useful in polyurethane manufacturing . Its dual functionality is particularly advantageous in polyurethane systems: the phenolic –OH can serve as a chain-terminating antioxidant during polyol storage, while the sulfonyl moiety may participate in or compatibilize with the isocyanate-polyol reaction matrix. This reduces the number of discrete additives required in the polyurethane formulation, simplifying bill-of-materials management and potentially improving batch-to-batch consistency.

Sulfone-Containing Bioactive Scaffold Synthesis

The 4-chlorobenzenesulfonyl motif is a recognized pharmacophore in sulfonamide antibiotics, enzyme inhibitors, and anti-infective agents [1]. The compound serves as a versatile building block for introducing the 4-chlorophenylsulfonyl group into drug-like molecules via Suzuki–Miyaura and related cross-coupling reactions [1]. Procurement at research scale (≥95 % purity, with certificates of analysis including NMR, HPLC, and GC as offered by multiple vendors ) ensures reproducibility in medicinal chemistry SAR campaigns.

Application
Selection Property
Validation Focus
Poly(aryl ether sulfone) thermoplastics
Monomer purity and chloro leaving-group
Thermal performance benchmarks (HDT)
Aqueous monomer stabilization
Water compatibility and radical-scavenging activity
Inhibition efficiency in aqueous systems
Polyurethane additive integration
Dual inhibitor/monomer functionality
Batch consistency and reduced additive complexity
Sulfone-containing bioactive scaffolds
4-Chlorophenylsulfonyl pharmacophore handle
Structural identity and purity for SAR campaigns
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